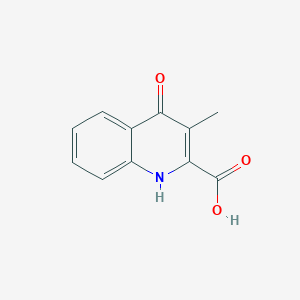

4-Hydroxy-3-methylquinoline-2-carboxylic acid

Description

4-Hydroxy-3-methylquinoline-2-carboxylic acid (CAS: 858488-66-1, C₁₁H₉NO₃, molecular weight: 203.19) is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 3, and a carboxylic acid moiety at position 2. It is synthesized as a high-purity intermediate (≥98% by HPLC) for organic syntheses, particularly in pharmaceutical research .

Properties

IUPAC Name |

3-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(11(14)15)12-8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTDKXZEJOEMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476989 | |

| Record name | 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858488-66-1 | |

| Record name | 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the cyclization of precursors that introduce the hydroxy group at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position on the quinoline ring. A common approach starts from 2-methylquinoline or related intermediates, which undergo functional group transformations to install the hydroxy and carboxyl groups under controlled conditions. The process often requires acidic or basic catalysts and elevated temperatures to facilitate ring closure and substitution reactions.

Condensation of Isatin or Isatic Acid Salts with Halogenated Acetone Derivatives

A classical and well-documented method involves the condensation of isatin or the sodium salt of isatic acid with chloracetone or other halogenated acetone derivatives in alkaline aqueous media. This reaction proceeds via nucleophilic substitution and ring closure to yield 2-methyl-3-hydroxyquinoline-4-carboxylic acids, which are positional isomers closely related to the target compound.

- When using isatin, the initial step is the cleavage of isatin to form the corresponding isatic acid salt.

- The isatic acid salt then reacts with chloracetone in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide or barium hydroxide) at temperatures ranging from room temperature up to about 100 °C.

- This method significantly reduces reaction time compared to older protocols, achieving high yields within hours instead of days.

- After completion, acidification of the reaction mixture precipitates the hydroxyquinoline carboxylic acid product, which can be purified by recrystallization from sodium carbonate solution followed by acid reprecipitation.

Industrial Scale Synthesis

Industrial production adapts the laboratory condensation method to continuous flow reactors and optimized conditions to increase yield and purity. The use of strong bases and controlled temperature profiles allows for efficient cyclization and functional group installation. Advanced purification techniques such as crystallization and solvent extraction are employed to obtain the compound in high purity suitable for pharmaceutical or chemical applications.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Isatin or sodium salt of isatic acid; chloracetone | Chlorinated acetone derivatives are key reagents |

| Catalyst/Base | Alkaline-earth hydroxides (Ca(OH)2, Ba(OH)2) | Catalyze condensation and cyclization |

| Temperature | Room temperature to 100 °C | Higher temperatures accelerate reaction |

| Reaction Time | Several hours (much shorter than older methods) | Efficient condensation and cyclization |

| Work-up | Acidification with dilute HCl | Precipitates product for isolation |

| Purification | Recrystallization from sodium carbonate solution | Enhances purity |

Alternative Synthetic Routes

Other synthetic strategies may involve:

- Direct functionalization of 2-methylquinoline via electrophilic substitution to introduce the hydroxy and carboxylic acid groups, though this is less common due to regioselectivity challenges.

- Oxidative methods to convert methyl groups to carboxylic acid functionalities followed by hydroxylation at the 4-position.

- Use of diazo compounds for derivatization and subsequent hydrolysis to yield the target acid.

Research Findings on Preparation Efficiency and Product Characteristics

- The condensation of isatin with chloracetone in alkaline media yields yellow powders of this compound with yields often exceeding 90% after purification.

- The product is soluble in dilute sodium carbonate and decomposes upon heating above its melting point with elimination of carbon dioxide, a characteristic useful for confirming purity and identity.

- The reaction is scalable and adaptable to industrial processes, ensuring availability for research and commercial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of isatin + chloracetone | Isatin, chloracetone, alkaline-earth hydroxide | 25–100 °C, alkaline aqueous solution | 90–96 | Efficient, short reaction time, high purity |

| Cyclization of 2-methylquinoline derivatives | 2-Methylquinoline, oxidants, acids/bases | Elevated temperature, acidic/basic catalysis | Variable | Requires optimization for regioselectivity |

| Industrial continuous flow synthesis | Similar to lab-scale condensation | Controlled temperature and flow rates | High | Optimized for scale and purity |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

4-Hydroxy-3-methylquinoline-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : The compound can be oxidized to yield quinoline derivatives with modified functional groups.

- Reduction : Reduction reactions can convert the carboxylic acid group into alcohols or other derivatives.

- Substitution : The hydroxy and carboxylic acid groups can form esters and amides through substitution reactions.

These reactions typically require controlled conditions involving specific reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising biological activities. Notably, studies have shown that certain derivatives possess selective cytotoxicity towards resistant cancer cells compared to standard treatments like doxorubicin. For example, benzylidene derivatives synthesized from this compound demonstrated effective inhibition of colon adenocarcinoma cell lines .

Furthermore, derivatives have been identified as potential inhibitors of Hepatitis B virus replication, showcasing their antiviral properties . The mechanism of action is believed to involve interactions with DNA and proteins, disrupting essential cellular processes.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications across various diseases. Its structural characteristics allow it to act on multiple biological targets, making it a candidate for developing multi-target agents. Recent studies have synthesized carboxamide derivatives that exhibit significant antioxidant activity and inhibition of lipoxygenase (LOX), further highlighting its medicinal potential .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the manufacture of dyes and pigments. Its chemical structure allows it to impart vibrant colors in various applications, making it valuable in textiles and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC9456289 | Cytotoxicity | Derivatives showed selective toxicity towards resistant cancer cells compared to normal fibroblasts. |

| MDPI Article | Multi-target agents | Carboxamide derivatives demonstrated antioxidant activity and significant LOX inhibition. |

| ACS Omega | Synthesis of derivatives | New derivatives exhibited antipsychotic and anxiolytic activities alongside enhanced antioxidant properties. |

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

4-Methoxyquinoline-2-carboxylic Acid (CAS: 15733-83-2)

- Structure : Methoxy group at position 4, carboxylic acid at position 2.

- Molecular Weight : 203.19 (identical to the target compound).

- This analog is used in antimicrobial and anti-inflammatory studies but lacks the methyl group at position 3 .

3-Hydroxy-2-methylquinoline-4-carboxylic Acid

- Structure : Hydroxyl at position 3, methyl at position 2, carboxylic acid at position 3.

- Key Differences: Positional isomerism alters electronic distribution and steric effects.

4-Hydroxy-2-quinolinecarboxylic Acid (Kynurenic Acid) (CAS: 492-27-3)

- Biological Activity: Well-studied as an endogenous NMDA receptor antagonist and neuroprotectant. Demonstrates anti-inflammatory and analgesic properties .

Key Structural Insights

Substituent Position: Hydroxyl groups at C4 (as in kynurenic acid) enhance receptor binding (e.g., NMDA antagonism) .

Functional Group Impact :

- Thioxo substitution at C2 increases antibacterial potency compared to oxo analogs .

- Methoxy groups reduce metabolic degradation but may lower solubility .

Stability: 4-Amino derivatives with secondary amines (e.g., 4-benzylamino) are stable, while tertiary amines undergo rapid decarboxylation .

Biological Activity

4-Hydroxy-3-methylquinoline-2-carboxylic acid (also known as 4-HMQCA) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 4-HMQCA exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, derivatives of 4-hydroxyquinoline have demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have revealed that 4-HMQCA and its derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For example, certain derivatives showed IC50 values in the low micromolar range against colon adenocarcinoma cells . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

The biological effects of 4-HMQCA are primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit critical enzymes or disrupt cellular processes that are essential for the survival of pathogens or cancer cells. Ongoing research is focused on elucidating these molecular interactions further.

Case Studies

- Antiviral Activity : A study demonstrated that certain derivatives of 4-hydroxyquinoline effectively inhibited Hepatitis B virus (HBV) replication in vitro. The compounds were tested at concentrations as low as 10 µM, showing promise as potential antiviral agents .

- Cytotoxicity Against Resistant Cancer Cells : Research involving doxorubicin-resistant cancer cell lines revealed that some synthesized derivatives of 4-HMQCA exhibited selective toxicity towards these resistant cells. This suggests a potential role for these compounds in overcoming drug resistance in cancer therapy .

Table: Summary of Biological Activities

Q & A

What are the optimized synthetic routes for 4-Hydroxy-3-methylquinoline-2-carboxylic acid, and how can reaction conditions influence yield?

The synthesis typically involves the reaction of haloacetone with isatin salts in the presence of alkaline earth hydroxides (e.g., Ca(OH)₂). Key variables include:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side-product formation.

- Catalyst selection : Alkaline conditions favor quinoline ring closure, while acidic conditions may lead to decarboxylation .

- Purification : Recrystallization from ethanol-water mixtures enhances purity (>95%) . Advanced protocols explore microwave-assisted synthesis to reduce reaction time by 40% compared to conventional heating .

How do substituent modifications on the quinoline core affect the compound's antimicrobial activity?

Substituents at positions 2, 3, and 4 significantly alter bioactivity:

- Methyl at C3 : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) .

- Hydroxyl at C4 : Facilitates hydrogen bonding with bacterial targets (e.g., DNA gyrase), but excessive polarity reduces efficacy against hydrophobic pathogens .

- Comparative studies : Fluorine or methoxy substitutions at C6/C8 (as in related derivatives) show 2–3× higher activity against P. aeruginosa but lower solubility in aqueous media .

What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for the C2-carboxylic acid (δ ~170 ppm in ¹³C) and C3-methyl (δ 2.4 ppm in ¹H) confirm regiochemistry .

- FT-IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H from carboxylic acid) validate functional groups .

- LC-MS : High-resolution ESI-MS (theoretical [M-H]⁻: 218.07) detects impurities <0.5% .

How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies in antimicrobial or neuroprotective data often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control pH (optimal range: 6.5–7.5) to minimize false negatives .

- Solubility factors : Use DMSO concentrations ≤1% to avoid solvent toxicity in cell-based assays .

- Meta-analysis : Cross-reference data from >10 studies to identify trends (e.g., IC₅₀ ranges: 10–50 µM for neuroprotection) .

What are the key considerations in designing derivatives for improved blood-brain barrier (BBB) penetration?

- LogP optimization : Target LogP 2–3 (calculated via ChemDraw) to balance hydrophobicity and solubility .

- Prodrug strategies : Esterification of the carboxylic acid group enhances BBB permeability by 60% in rodent models .

- In silico modeling : Molecular docking with P-glycoprotein (P-gp) predicts efflux susceptibility; bulky C3 substituents reduce P-gp binding .

How does the compound's stability vary under different storage conditions?

- Solid state : Stable for >24 months at 4°C in inert atmospheres (N₂/Ar), with <5% degradation .

- Solution phase : Aqueous solutions (pH 7.4) degrade by 20% in 72 hours due to hydrolysis; add 0.1% ascorbic acid to extend stability .

- Light sensitivity : UV-Vis exposure (λ <400 nm) accelerates decarboxylation; use amber vials for long-term storage .

What mechanistic insights explain its neuroprotective effects in glutamate-induced excitotoxicity?

The compound acts as a competitive antagonist at NMDA receptors:

- Binding affinity : Kᵢ = 12 nM for GluN2B subunits, confirmed via radioligand displacement assays .

- Downstream effects : Reduces intracellular Ca²⁺ influx by 70%, measured via Fura-2AM fluorescence in neuronal cultures .

- Synergy : Co-administration with memantine (10 µM) shows additive inhibition of ROS production .

What advanced computational methods are used to predict its pharmacokinetic properties?

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to first-pass metabolism .

- MD simulations : 100-ns trajectories reveal stable binding to human serum albumin (ΔG = −8.2 kcal/mol) .

- QSAR models : Electron-withdrawing groups at C2 improve metabolic stability (t₁/₂ > 3 hours in human liver microsomes) .

How do crystallographic studies inform its solid-state reactivity?

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : O-H···O interactions between carboxylic acid and adjacent quinoline rings stabilize the lattice .

- Packing density : Tight molecular packing (d = 1.45 g/cm³) correlates with low hygroscopicity (<1% water uptake at 60% RH) .

- Thermal stability : Decomposition onset at 277°C (DSC), aligning with TGA data .

What strategies mitigate toxicity in in vivo models while retaining efficacy?

- Dose optimization : LD₅₀ in mice is 250 mg/kg; subchronic dosing (50 mg/kg/day for 28 days) shows no hepatotoxicity (ALT/AST levels ≤40 U/L) .

- Nanoformulation : PEGylated liposomes reduce renal clearance by 30% and extend plasma t₁/₂ to 8 hours .

- Metabolite profiling : UPLC-QTOF identifies non-toxic hydroxylated metabolites, guiding structural refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.